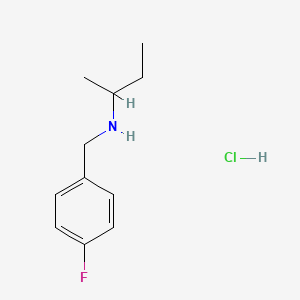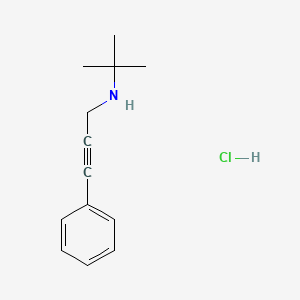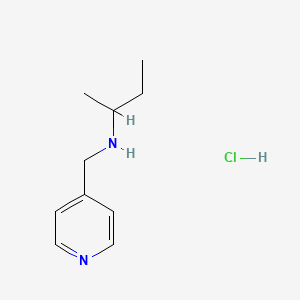
N-(4-Pyridinylmethyl)-2-butanamine hydrochloride
Overview
Description
“N-(4-Pyridinylmethyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 1158322-38-3 . It has a molecular weight of 200.71 . The IUPAC name for this compound is N-(4-pyridinylmethyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .
Scientific Research Applications
Chemical Synthesis and Modification
- N-(4-Pyridinylmethyl)-2-butanamine hydrochloride and its derivatives are often involved in chemical syntheses. For instance, Y. Xinlin (2007) described the synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine with high yield and purity, highlighting the process improvements over traditional methods with harsh conditions (Y. Xinlin, 2007). Similarly, Jin Longlon (2014) and S. Xiao-kai (2009) focused on synthesizing the side chain of Telithromycin, an important component in pharmaceuticals, using a derivative of N-(4-Pyridinylmethyl)-2-butanamine hydrochloride (Jin Longlon, 2014), (S. Xiao-kai, 2009).
Neuroprotection and Pharmacological Effects
- Research by C. Hicks et al. (2000) explored the neuroprotective effects of certain Ca(2+) channel blockers, including a compound structurally related to N-(4-Pyridinylmethyl)-2-butanamine hydrochloride. These compounds showed significant protection against ischemia-induced brain injury, indicating potential applications in treating cerebral ischemia (C. Hicks, M. Ward, M. O'Neill, 2000).
Receptor Interaction Studies
- L. Castonguay et al. (2003) conducted a study on the binding of compounds including 2-aryl-4-(piperidin-1-yl)butanamines, structurally related to N-(4-Pyridinylmethyl)-2-butanamine hydrochloride, to human CCR5 receptors. This study sheds light on the molecular interactions and potential therapeutic applications of these compounds in treating conditions like HIV (L. Castonguay et al., 2003).
Anticonvulsant Properties
- K. Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, compounds related to N-(4-Pyridinylmethyl)-2-butanamine hydrochloride. This study indicates potential applications in developing new treatments for epilepsy (K. Kamiński et al., 2015).
Thermodynamic and Thermophysical Properties
- A. Das et al. (1993) investigated the thermodynamic and thermophysical properties of organic nitrogen compounds, including butanamines. Understanding these properties is crucial for various applications in chemical engineering and materials science (A. Das et al., 1993).
Drug Development
- Studies like that by Tian Shuan (2013) involve the development of new processes for preparing pharmaceuticals, illustrating the role of compounds like N-(4-Pyridinylmethyl)-2-butanamine hydrochloride in the pharmaceutical industry (Tian Shuan, 2013).
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-4-6-11-7-5-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLRMVMNVSMNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-butanamine hydrochloride | |
CAS RN |
1240568-17-5 | |
| Record name | 4-Pyridinemethanamine, N-(1-methylpropyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240568-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



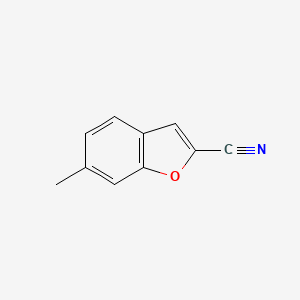
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
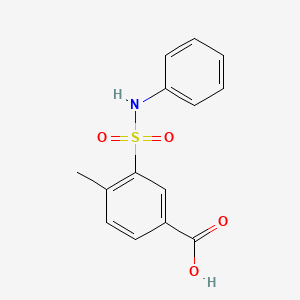
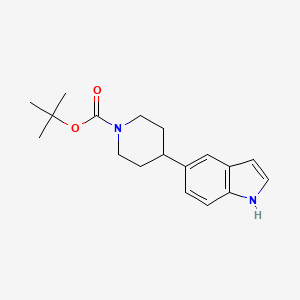
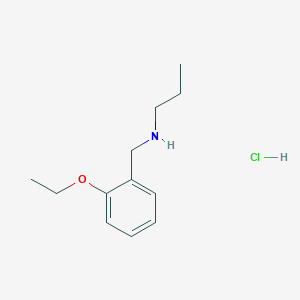
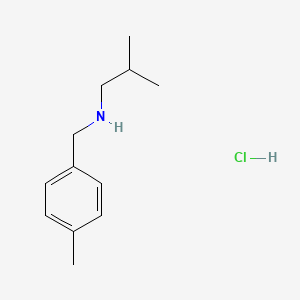

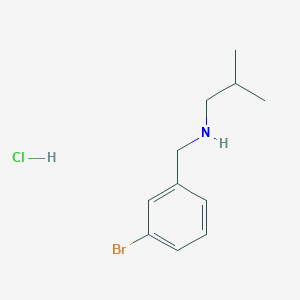
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)

